(3S)-3-(4-chlorophenyl)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]propanoic acid
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Overview
Description
(3S)-3-(4-chlorophenyl)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrrolidinone moiety, and a benzoylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(4-chlorophenyl)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]propanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the chlorophenyl intermediate: This involves the chlorination of a phenyl ring under controlled conditions.
Synthesis of the pyrrolidinone moiety: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Coupling reactions: The chlorophenyl intermediate and the pyrrolidinone moiety are coupled using a benzoylating agent to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(4-chlorophenyl)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-3-(4-chlorophenyl)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-(4-chlorophenyl)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(4-fluorophenyl)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]propanoic acid
- (3S)-3-(4-bromophenyl)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]propanoic acid
Uniqueness
(3S)-3-(4-chlorophenyl)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]propanoic acid is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(3S)-3-(4-chlorophenyl)-3-[[3-(2-oxopyrrolidin-1-yl)benzoyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c21-15-8-6-13(7-9-15)17(12-19(25)26)22-20(27)14-3-1-4-16(11-14)23-10-2-5-18(23)24/h1,3-4,6-9,11,17H,2,5,10,12H2,(H,22,27)(H,25,26)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPUGOZZBSQWIB-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NC(CC(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N[C@@H](CC(=O)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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